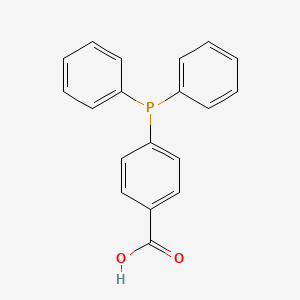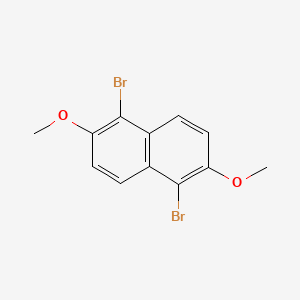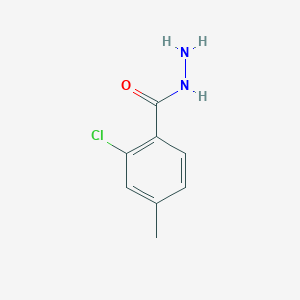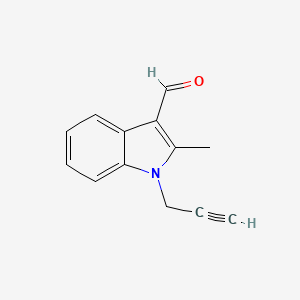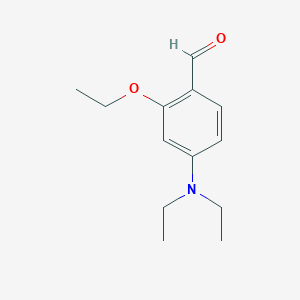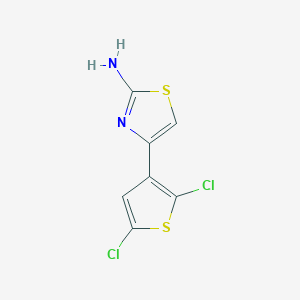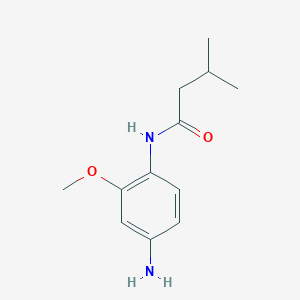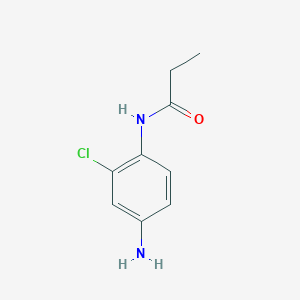![molecular formula C8H7NO3 B1298544 4-[(E)-2-Nitroethenyl]phenol CAS No. 3179-08-6](/img/structure/B1298544.png)
4-[(E)-2-Nitroethenyl]phenol
Overview
Description
4-[(E)-2-Nitroethenyl]phenol is a chemical compound that is part of a broader class of nitro-substituted phenolic compounds. These compounds are characterized by the presence of a nitro group (-NO2) and a phenolic (-OH) group within their molecular structure. They are of interest due to their solvatochromic properties, which means their color changes depending on the solvent they are in, and their potential applications in various fields such as materials science and pharmaceuticals.
Synthesis Analysis
The synthesis of nitro-substituted phenolic compounds involves various chemical reactions, including electrophilic substitution and condensation reactions. For instance, the synthesis of 4-[[(4-nitrophenyl)methylene]imino]phenols involves deprotonation in solution to form solvatochromic phenolates . Other related compounds, such as (E)-2-Acetyl-4-(4-nitrophenyldiazenyl) phenol, are synthesized and characterized by techniques like IR, UV, and X-ray diffraction analysis . The synthesis of these compounds often requires careful control of reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of nitro-substituted phenolic compounds is often determined using X-ray crystallography and computational methods like density functional theory (DFT). For example, the crystal structure of (E)-2-Acetyl-4-(4-nitrophenyldiazenyl) phenol shows molecules linked by hydrogen bonds and adopts an E configuration . Computational studies provide insights into the electronic structure, molecular conformation, and thermodynamic properties of these compounds .
Chemical Reactions Analysis
Nitro-substituted phenolic compounds can undergo various chemical reactions, including tautomerism, which is the interconversion between two structurally different forms of the same compound. Computational studies have investigated the tautomeric forms of these compounds, analyzing their non-linear optical properties and thermodynamic properties . The reactivity of these compounds can also be influenced by the presence of substituents on the phenolic ring, which can affect their electronic properties and interaction with solvents .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted phenolic compounds are influenced by their molecular structure. Their solvatochromic behavior is a key property, which is the ability to change color depending on the solvent due to interactions between the solute and solvent molecules . These compounds also exhibit interesting optical properties, such as second-order non-linear optical properties, which are relevant for applications in photonics and optoelectronics . The electrochemical behavior of these compounds and their metal complexes has also been characterized, providing insights into their potential use in electronic devices .
Scientific Research Applications
Solvatochromism and Spectroscopic Applications
- Solvatochromic Switches and Probes : Nitro-substituted phenolates, closely related to 4-[(E)-2-Nitroethenyl]phenol, exhibit solvatochromism. This property makes them useful as solvatochromic switches and probes for investigating solvent mixtures. The UV-vis spectroscopic behavior of these compounds is influenced by solute-solvent interactions and hydrogen bonding (Nandi et al., 2012).
Pharmaceutical Synthesis
- Microwave-Assisted Synthesis : A novel dinitro secondary metabolite, including 2-nitro-4-(2′-nitroethenyl)phenol, has been synthesized using microwave-assisted nitration, demonstrating an efficient method for producing such compounds for potential pharmaceutical applications (Bose et al., 2004).
Antioxidant Activity
- Antioxidant Properties : Derivatives of this compound have been studied for their antioxidant activity, revealing significant potential in scavenging free radicals and chelating metal ions, which is important for pharmaceutical applications (Temel et al., 2015).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Compounds similar to this compound have been investigated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions, an important application in industrial settings (Shanbhag et al., 2007).
Environmental Science
- Degradation of Environmental Contaminants : A study on Rhodococcus opacus SAO101, a bacterium capable of degrading p-nitrophenol (similar in structure to this compound), provides insights into bioremediation strategies for nitrophenol contaminants (Kitagawa et al., 2004).
Future Directions
The future directions for research on 4-[(E)-2-Nitroethenyl]phenol could include further studies on its synthesis, chemical reactions, and potential applications. Given the biological activities of phenolic compounds, it could be of interest in various industries such as pharmaceutical and food industries .
properties
IUPAC Name |
4-[(E)-2-nitroethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-3-1-7(2-4-8)5-6-9(11)12/h1-6,10H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJKRKMPTRJAIT-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879352 | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22568-49-6, 3179-08-6 | |
| Record name | 4-[(1E)-2-Nitroethenyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(Hydroxy(oxido)amino)vinyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003179086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, p-(2-nitrovinyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3179-08-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-HYDROXY-B-NITROSTYRENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Hydroxy-β-nitrostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-Nitrovinyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DRL9H2PWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of (E)-4-(2-nitrovinyl)phenol?
A: (E)-4-(2-nitrovinyl)phenol is a planar molecule consisting of a benzene ring with a hydroxyl group and a nitrovinyl group in the para position. [, ] The nitro group is slightly twisted out of the plane of the aromatic ring. The molecule exhibits a trans configuration in its olefinic part. [, ]
Q2: How does the structure of (E)-4-(2-nitrovinyl)phenol influence its crystal packing?
A: The crystal structure of (E)-4-(2-nitrovinyl)phenol is stabilized by strong intermolecular hydrogen bonding. [, ] Specifically, a head-to-tail interaction occurs between the hydroxyl group of one molecule and the nitro group of a neighboring molecule, forming one-dimensional zigzag chains. [, ] Additionally, weaker C–H···O hydrogen bonds contribute to the crystal packing, forming R2 2(8) ring motifs. []
Q3: Has the influence of (E)-4-(2-nitrovinyl)phenol on biological systems been investigated?
A: While not directly explored in the provided articles, a derivative of (E)-4-(2-nitrovinyl)phenol, 2-methoxy-4-(2′-nitrovinyl)-phenyl-N-acetyl-β-D-glucosaminide, has been used as a substrate to determine N-acetyl-β-D-glucosaminidase (NAG) activity in urine samples. [] This suggests potential applications for (E)-4-(2-nitrovinyl)phenol derivatives in biological assays and diagnostics.
Q4: Are there any known synthetic applications for (E)-4-(2-nitrovinyl)phenol?
A: Although not explicitly mentioned in the provided papers, (E)-4-(2-nitrovinyl)phenol, being a nitrostilbene derivative, can serve as a valuable precursor in organic synthesis. Nitrostilbenes are known to be excellent starting materials for synthesizing biologically active β-phenylethylamines and function as Michael acceptors. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





